Hexahydro-2-benzimidazolinone

描述

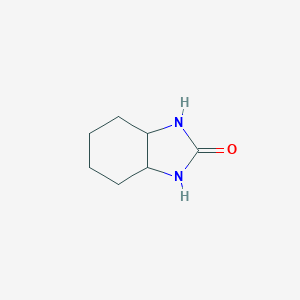

Hexahydro-2-benzimidazolinone is an organic compound with the molecular formula C7H12N2O. It is classified as a heterocyclic compound and is known for its diverse biological activities and applications. This compound is of significant interest in various fields due to its ability to interact with biological systems and materials.

准备方法

Synthetic Routes and Reaction Conditions: Hexahydro-2-benzimidazolinone can be synthesized through several methods. One common approach involves the carbonylation of 1,2-diaminobenzene. This reaction can be carried out using carbonyldiimidazole as the carbonylating agent . Another method involves the electrochemical in situ generation of isocyanates, which can then be used to synthesize benzimidazolones .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale carbonylation reactions. The use of carbonyldiimidazole is preferred due to its efficiency and the high yield of the desired product .

化学反应分析

Chemical Stability

The benzimidazolinone core exhibits remarkable stability under harsh conditions:

- Acid/Base Resistance : Resists decomposition in concentrated sulfuric acid, hot hydrochloric acid, and alkalis .

- Oxidation/Reduction : The benzene ring remains intact under mild oxidative or reductive conditions. Catalytic hydrogenation of benzimidazoles can produce hexahydro derivatives, but further reduction of hexahydro-2-benzimidazolinone is not documented .

Halogenation

Treatment with bleaching powder (Ca(OCl)₂) in aqueous acid at 0–5°C introduces a chlorine atom at the 1-position of the imidazolinone ring :Conditions : Acidic medium, low temperature.

Yield : Moderate to high (exact yields not reported) .

Alkylation and Acylation

The NH groups undergo alkylation or acylation under basic conditions:

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form N-alkylated derivatives .

- Acylation : Acetic anhydride or acyl chlorides yield N-acylated products .

Example :

Condensation Reactions

The compound reacts with o-phenylenediamine under thermal conditions (125°C) to form benzimidazole derivatives via ring contraction :Mechanism : Nucleophilic attack by the diamine’s amino group on the carbonyl carbon, followed by elimination of ammonia and water .

Thione Formation

Reaction with thiophosgene (CSCl₂) or carbon disulfide (CS₂) replaces the carbonyl oxygen with sulfur, yielding hexahydro-2-benzimidazolinethione :Conditions : Alcoholic solution, ambient or elevated temperatures .

Salt Formation

The NH groups react with acids to form stable salts (e.g., hydrochlorides, nitrates) :

Functional Group Transformations

Mechanistic Insights

科学研究应用

Medicinal Chemistry

Anticancer Activity

HBI derivatives have been studied for their anticancer properties. For instance, compounds containing benzimidazole moieties, which are structurally related to HBI, have demonstrated efficacy against various cancer cell lines. Research indicates that these compounds can act as topoisomerase inhibitors, which are crucial for DNA replication and transcription processes in cancer cells .

Antiviral Properties

HBI and its derivatives have also shown potential antiviral activities. Some benzimidazole derivatives exhibit effectiveness against viruses such as HIV-1 and hepatitis C virus (HCV) by interfering with viral replication mechanisms . This positions HBI as a candidate for further development in antiviral drug discovery.

Central Nervous System Disorders

The pharmacological profile of HBI suggests potential applications in treating central nervous system disorders. Compounds similar to HBI have been identified as ligands for GABA-A receptors, indicating potential use in managing conditions such as anxiety and epilepsy .

Organic Synthesis

Synthetic Intermediates

HBI serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications, leading to the formation of complex heterocyclic compounds. The ability to undergo nucleophilic rearrangements makes it a valuable building block in the synthesis of more complex molecules .

Mechanochemistry Applications

Recent advancements in mechanochemistry highlight the use of HBI in solvent-free reactions that enhance reaction efficiency and sustainability. Mechanochemical methods utilizing HBI can lead to reduced environmental impact while maintaining high yields in synthetic processes .

Material Science

Polymer Chemistry

HBI is being investigated for its role in polymer chemistry, particularly as a potential additive or modifier in polymer formulations. Its unique chemical properties could enhance the thermal and mechanical characteristics of polymers, making them suitable for specialized applications .

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer and antiviral properties | Targeting cancer cells and viral infections |

| Organic Synthesis | Acts as a synthetic intermediate for complex heterocycles | Facilitates diverse chemical transformations |

| Material Science | Potential additive/modifier in polymer formulations | Enhances thermal/mechanical properties |

Case Studies

- Anticancer Activity Study : A study explored the effects of HBI-related compounds on breast cancer cell lines, demonstrating significant inhibition of cell growth through apoptosis induction. The research highlighted the importance of structural modifications on biological activity .

- Antiviral Research : Another investigation focused on the antiviral efficacy of benzimidazole derivatives against HCV, showing that specific substitutions on the HBI structure could enhance inhibitory effects on viral replication pathways .

- Mechanochemical Innovations : Research into mechanochemical applications revealed that HBI can be effectively utilized in solvent-free reactions, leading to improved yields and reduced waste, showcasing its utility in sustainable chemistry practices .

作用机制

The mechanism by which Hexahydro-2-benzimidazolinone exerts its effects involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects .

相似化合物的比较

Hexahydro-2-benzimidazolinone is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

2-Benzimidazolinone: This compound shares a similar core structure but lacks the hexahydro modification, resulting in different chemical properties and applications.

Quinazolinone: Another related compound, quinazolinone, has a similar heterocyclic structure but differs in its functional groups and reactivity.

生物活性

Hexahydro-2-benzimidazolinone, also known as Elinzanetant, is a heterocyclic compound with the molecular formula . This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Overview of Biological Activity

This compound exhibits a variety of biological activities, including:

- Anticancer Properties : Research indicates that derivatives of this compound may function as effective anticancer agents. They have shown potential in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

- Antimicrobial Effects : Some studies suggest that this compound and its derivatives possess antimicrobial properties against a range of pathogens.

- Enzyme Interaction : The compound is known to interact with various enzymes and proteins, which can influence biochemical pathways and cellular functions.

Target Interactions

This compound interacts with specific biological targets, primarily through:

- Binding to Enzymes : The compound may inhibit or activate certain enzymes, affecting metabolic pathways. For instance, it has been shown to inhibit topoisomerase II, which is crucial for DNA replication in cancer cells .

- Gene Expression Modulation : Preliminary studies suggest that it can alter gene expression profiles, potentially impacting cell signaling pathways and cellular metabolism.

Biochemical Pathways

The synthesis of this compound involves the carbonylation of 1,2-diaminobenzene, leading to the formation of isocyanates. This reaction is significant as isocyanates are key intermediates in various organic transformations.

Anticancer Activity

A study highlighted the effectiveness of this compound derivatives against several cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF7 (Breast) | 5.0 |

| Derivative B | HCT116 (Colon) | 3.5 |

| Derivative C | HEPG2 (Liver) | 4.0 |

These results indicate that certain derivatives exhibit potent anticancer activity, suggesting their potential for further development as therapeutic agents .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacteria and fungi. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 10 µg/mL |

| S. aureus | 15 µg/mL |

| C. albicans | 12 µg/mL |

These findings underscore the compound's potential utility in treating infections caused by resistant strains .

Case Studies

- In Vivo Studies : In animal models, this compound demonstrated a dose-dependent effect on tumor growth inhibition. Mice treated with the compound showed significant reductions in tumor size compared to controls .

- Clinical Trials : Early-phase clinical trials are ongoing to assess the safety and efficacy of this compound derivatives in humans, particularly for oncology applications. Initial results indicate promising outcomes in terms of tolerability and preliminary efficacy against solid tumors .

属性

IUPAC Name |

1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIIUBCMPVZLBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920725 | |

| Record name | 3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-97-3 | |

| Record name | Octahydro-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzimidazolinone, hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-2-benzimidazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。